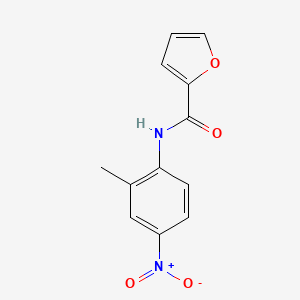
N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide, also known as MBMPA, is a synthetic compound that has gained significant attention in the scientific community. MBMPA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. Researchers have been studying the potential applications of MBMPA in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide may reduce the production of prostaglandins and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects in various animal models. In one study, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide was found to be more effective than acetaminophen in reducing pain and inflammation in a rat model of arthritis. N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has also been shown to have sedative and anxiolytic effects in animal models, although the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify. N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide. Another area of interest is the investigation of N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide's effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, more studies are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide in humans, particularly in the context of pain and inflammation.
合成法
N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of p-anisidine with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide. This intermediate product is then reacted with 3-methylphenol in the presence of a base to yield N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has been studied for its potential applications in various fields of research. In medicinal chemistry, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has been investigated as a potential drug candidate for the treatment of pain and inflammation. In pharmacology, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has been studied for its effects on the central nervous system, including its potential as a sedative and anxiolytic agent. In biochemistry, N-(4-methoxybenzyl)-2-(3-methylphenoxy)acetamide has been investigated for its ability to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-4-3-5-16(10-13)21-12-17(19)18-11-14-6-8-15(20-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQDMSHAQRNLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)